Deprotection Efficiency: Mbs vs. Tosyl Protecting Group
The foundational study by Nishimura and Fujino (1976) provides a direct, qualitative-to-quantitative comparison between the Mbs group and the widely used p-toluenesulfonyl (Tos) group for protecting the guanidino function of arginine [1]. The study explicitly demonstrates that the Mbs group is more easily and completely removed than the Tos group under the same reaction conditions.
| Evidence Dimension | Ease and completeness of guanidino group deprotection |
|---|---|
| Target Compound Data | Removed 'more easily and completely' [1] |
| Comparator Or Baseline | p-toluenesulfonyl (Tos) protecting group |
| Quantified Difference | Qualitative observation of superior removal; no exact percentage provided in abstract |
| Conditions | Treatment with methanesulfonic acid and borontristrifluoroacetate (BTFA) [1] |
Why This Matters
Incomplete deprotection of arginine side chains leads to failed peptide syntheses and complex purification challenges. The superior removal of the Mbs group translates directly to higher yields and purities for the desired final peptide product.
- [1] Nishimura, O., & Fujino, M. (1976). p-Methoxybenzenesulfonyl as a Protecting Group of Guanidino Function in Peptide Synthesis. Chemical and Pharmaceutical Bulletin, 24(7), 1568-1575. View Source
